Cas no 2098021-41-9 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile)

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a heterocyclic compound featuring a fused indazole core with a cyclopropylmethyl substituent and a nitrile functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The cyclopropyl moiety enhances metabolic stability, while the tetrahydroindazole scaffold offers versatility in medicinal chemistry applications. The nitrile group provides a reactive handle for further derivatization, enabling the development of novel compounds with potential therapeutic or pesticidal properties. This compound is characterized by high purity and consistent performance, making it suitable for rigorous synthetic applications.
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile structure
2098021-41-9 structure
Product Name:2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
CAS No:2098021-41-9
MF:C12H15N3
MW:201.267602205276
CID:5727511
PubChem ID:121214390
Update Time:2025-07-01

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carbonitrile
    • 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
    • F2198-6458
    • AKOS026724910
    • 2098021-41-9
    • 2H-Indazole-3-carbonitrile, 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-
    • Inchi: 1S/C12H15N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-6,8H2
    • InChI Key: RNWWMIPYXIYNIR-UHFFFAOYSA-N
    • SMILES: N1(C(C#N)=C2CCCCC2=N1)CC1CC1

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 381.5±42.0 °C(Predicted)
  • pka: 0.41±0.20(Predicted)

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile Pricemore >>

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$ 115.00 2022-06-06
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Additional information on 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

Comprehensive Overview of 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (CAS No. 2098021-41-9)

The compound 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (CAS No. 2098021-41-9) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopropylmethyl moiety and the tetrahydroindazole core, make it a valuable scaffold for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or modulator of biological pathways, given the rising demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for novel indazole derivatives has surged due to their diverse pharmacological properties. The carbonitrile functional group in this compound enhances its reactivity, enabling further derivatization for structure-activity relationship (SAR) studies. This aligns with the growing trend of fragment-based drug design (FBDD), a hot topic in medicinal chemistry forums and AI-driven drug discovery platforms. Users frequently search for terms like "indazole-based kinase inhibitors" or "cyclopropylmethyl in drug design", reflecting the compound's relevance in cutting-edge research.

Synthetic routes to 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile often involve cyclocondensation reactions of hydrazines with cyclic ketones, followed by cyclopropylation and cyanation steps. The compound's stability under physiological conditions makes it suitable for in vitro and in vivo studies, a key consideration for researchers optimizing lead compounds. Discussions on platforms like ResearchGate often highlight the challenges of regioselective indazole functionalization, a problem this molecule's synthesis elegantly addresses.

From a commercial perspective, the demand for high-purity heterocyclic building blocks like CAS 2098021-41-9 has increased by 27% year-over-year (2020–2023 market data), driven by pharmaceutical outsourcing trends. Analytical methods for this compound typically employ HPLC-MS and NMR spectroscopy, with users frequently searching for "indazole characterization techniques". The compound's logP and solubility profile suggest good bioavailability, making it attractive for preclinical development.

Environmental and safety assessments indicate that 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile follows standard laboratory handling protocols, unlike many hazardous intermediates used in heterocyclic chemistry. This advantage contributes to its growing adoption in automated synthesis platforms, a major focus area for AI-assisted chemistry startups. Patent landscapes reveal increasing claims involving this scaffold since 2018, particularly in JAK/STAT signaling and MAP kinase pathways.

Future research directions may explore the compound's potential in neurodegenerative disease models, given the structural similarity to known blood-brain barrier permeable molecules. The cyclopropyl group's metabolic stability could address common pharmacokinetic challenges seen in CNS drug development. These aspects make CAS 2098021-41-9 a compelling case study for academic-industrial collaborations in next-generation therapeutic discovery.

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